![molecular formula C15H16N4OS B11008020 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B11008020.png)
5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one
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Overview
Description
5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a complex heterocyclic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a diazepine ring and a thiomorpholine moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Diazepine Ring: The diazepine ring is formed by cyclization of the indole derivative with a suitable diamine, such as ethylenediamine, under basic conditions.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a halogenated intermediate of the diazepine-indole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
Biological Activities
Research indicates that 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one exhibits several biological activities:
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Evaluation : A study conducted by the National Cancer Institute assessed the cytotoxic effects of the compound across multiple cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Testing : In vitro studies have been performed to evaluate the antimicrobial properties of structurally similar compounds. These studies often utilize Minimum Inhibitory Concentration (MIC) assays to determine efficacy against various microbial strains.
Data Summary
The following table summarizes key findings related to the biological activities and synthesis methods of this compound:
Activity | Description | Reference |
---|---|---|
Anticancer | Significant inhibition of tumor cell growth at specific concentrations | National Cancer Institute |
Antimicrobial | Potential effectiveness against bacterial and fungal strains | Comparative studies |
Synthesis Method | Multi-step synthesis involving diazepine core formation and thiomorpholine attachment | Laboratory synthesis reports |
Mechanism of Action
The mechanism of action of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5,10-Dihydro[1,2]diazepino[4,5-b]indol-4(3H)-ones: These compounds share a similar diazepine-indole core but differ in the substituents attached to the diazepine ring.
8-N-BOC-AMINO-1,5-DIHYDRO-[1,2]DIAZEPINO[4,5,6-CD]INDOL-6-ONE: This compound has a similar indole-diazepine structure but features different functional groups.
Uniqueness
The uniqueness of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one lies in its combination of the indole core, diazepine ring, and thiomorpholine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C15H16N4O2 |
Molecular Weight | 284.313 g/mol |
Isomeric SMILES | c1cc2c3c(c1)[nH]cc3C(=NNC2=O)CN4CCOCC4 |
InChIKey | VLZMFVRHOYPDFA-UHFFFAOYSA-N |
The structure features a diazepine core fused with an indole moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and inhibition of key survival pathways such as ERK signaling .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cancer progression. For example, it has shown inhibitory effects on ADP-ribosyltransferase activity, which is crucial for the virulence of certain pathogens .
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation .
- Modulation of Signaling Pathways : The compound influences several signaling pathways associated with cell survival and apoptosis, including the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have been documented regarding the use of similar compounds in preclinical settings:
- Study on Tumor Growth Inhibition : A study demonstrated that a derivative exhibited significant tumor growth inhibition in xenograft models when administered in combination with other chemotherapeutics, suggesting a synergistic effect .
- Mechanistic Insights : Research involving in vitro assays revealed that the compound could induce apoptosis in human cancer cell lines with IC50 values ranging from 19.41 µM to 29.27 µM, comparable to established anticancer agents .
Toxicity and Side Effects
While promising, the toxicity profile of this compound must be carefully evaluated. Preliminary data suggest that while it exhibits potent anticancer activity, it may also affect normal cells at higher concentrations. Ongoing studies are focusing on optimizing its selectivity towards cancer cells to minimize adverse effects.
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
10-(thiomorpholin-4-ylmethyl)-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one |
InChI |
InChI=1S/C15H16N4OS/c20-15-12-2-1-3-13-14(12)11(8-16-13)9-17-19(15)10-18-4-6-21-7-5-18/h1-3,8-9,16H,4-7,10H2 |
InChI Key |
NHJVCQGKVIXORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CN2C(=O)C3=C4C(=CC=C3)NC=C4C=N2 |
Origin of Product |
United States |
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